molecular formula C36H58O11 B1253949 Quercilicoside A CAS No. 87340-30-5

Quercilicoside A

Cat. No.: B1253949
CAS No.: 87340-30-5
M. Wt: 666.8 g/mol
InChI Key: WKKBYJLXSKPKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercilicoside a belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in coffee and coffee products and fats and oils. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Bioavailability and Absorption

Quercilicoside A, a dietary flavonoid, is being studied for its potential benefits in human health due to its antioxidant properties. One area of focus is the bioavailability and absorption of this compound in the human body. Research indicates that humans can absorb appreciable amounts of this compound, and its absorption is enhanced when conjugated with glucose. Studies have shown that the absorption of quercetin, a form of this compound, can vary based on its form, with quercetin glucosides from onions having a higher absorption rate compared to quercetin aglycone or quercetin rutinoside. This absorption could lead to a gradual accumulation in plasma, potentially enhancing the antioxidant capacity of blood plasma (Hollman et al., 1995).

Cognitive Function and Cerebral Blood Flow

Recent studies have explored the potential cognitive benefits of this compound intake. One study reported that regular consumption of a beverage containing quercetin glycoside might improve cognitive function, particularly reaction time, in adults. The study also suggested that this compound could help maintain cerebral blood flow and suppress the accumulation of amyloid β, a waste product in the brain, potentially offering protective effects against cognitive decline (Nakamura et al., 2022).

Cardiovascular Health

This compound has also been studied for its potential effects on cardiovascular health. Research indicates that it can positively influence blood properties, such as reducing blood viscosity and improving the rheological properties of blood. This effect was particularly noted in aged patients with metabolic syndrome, where treatment with this compound led to a decrease in spontaneous and induced aggregation of platelets and a decrease in total cholesterol and low-density lipoprotein cholesterol levels. These changes may contribute to a reduced risk of cardiovascular complications associated with metabolic syndrome (Naskalova et al., 2020).

Properties

CAS No.

87340-30-5

Molecular Formula

C36H58O11

Molecular Weight

666.8 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3

InChI Key

WKKBYJLXSKPKSC-UHFFFAOYSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

melting_point

247°C

physical_description

Solid

Synonyms

niga-ichigoside F1

Origin of Product

United States

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